5-Bromo-2-(1,3-oxazol-5-yl)pyridine

Organic Synthesis Medicinal Chemistry Process Chemistry

Eliminate synthetic bottlenecks in heterocyclic ligand development. This 5-bromo-2-(1,3-oxazol-5-yl)pyridine isomer provides a fixed steric/electronic profile critical for C-H activation and cross-coupling sequences, unlike interchangeable chloro or regioisomeric analogs. - **Reproducibility**: Demonstrated 90% synthetic yield at multi-gram scale reduces lead optimization delays. - **Application data**: Enables selective G-quadruplex DNA binders (affinity KD 0.6-0.8 × 10⁻⁷ M⁻¹). - **Logistics**: Ambient-stable solid powder compatible with automated compound management; no cold chain required.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 380380-74-5
Cat. No. B3036601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(1,3-oxazol-5-yl)pyridine
CAS380380-74-5
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C2=CN=CO2
InChIInChI=1S/C8H5BrN2O/c9-6-1-2-7(11-3-6)8-4-10-5-12-8/h1-5H
InChIKeyJIFHUVARPDLYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(1,3-oxazol-5-yl)pyridine Specifications


5-Bromo-2-(1,3-oxazol-5-yl)pyridine (CAS 380380-74-5) is a heterocyclic building block comprised of a pyridine ring brominated at the 5-position and substituted at the 2-position with an oxazole ring . It possesses a molecular formula of C8H5BrN2O and a molecular weight of 225.04 g/mol . The compound is supplied as a powder with typical research-grade purity of 95% and is stable for storage at ambient (room) temperature .

Workflow Cross-coupling & C-H activation reactions
Form Ambient-stable powder for routine handling
Regiochemistry 5-bromo-2-oxazole regioisomer for defined coupling outcomes

5-Bromo-2-(1,3-oxazol-5-yl)pyridine Substitution Risks


In-class compounds within the bromo-oxazole-pyridine family cannot be simply interchanged due to the critical role of the bromine atom's position on the pyridine ring. The specific 5-bromo-2-(1,3-oxazol-5-yl)pyridine isomer presents a unique steric and electronic environment for subsequent chemical transformations, such as cross-coupling reactions [1]. Altering the halogen (e.g., using a chloro analog) can drastically change reaction kinetics and yields [2], while moving the bromine to a different position (e.g., a 3-bromo isomer) would yield a different regioisomeric product in any downstream application, thus fundamentally altering the molecular geometry and biological target interaction [3].

Halogen substitution
Replacing Br with Cl or I may alter cross-coupling kinetics and yield; results may not transfer directly.
Regioisomer shift
Moving bromine to 3- or 4-position generates a different regioisomeric product, changing downstream molecular geometry.
Parent analog
Non-brominated 2-(oxazol-5-yl)pyridine is a liquid with different storage and handling requirements.

5-Bromo-2-(1,3-oxazol-5-yl)pyridine Evidence Guide


Synthetic Yield Advantage vs. Iodo Analog

A key differentiator for this specific building block is its high isolated yield (90%) when synthesized via a scalable Van Leusen oxazole formation protocol. This yield was achieved starting from 5-bromopicolinaldehyde and TosMIC in the presence of potassium carbonate . While class-level inference suggests 5-halo-oxazole-pyridines can be synthesized via similar routes, the 5-iodo analog is known to be low yielding in subsequent coupling steps due to instability [1], and cross-study comparable data for the 5-chloro analog shows variable yields (e.g., 64% for a related diaryloxazole) depending on the specific substrate [2].

Synthetic Yield
Cross-study comparable
90% yield (target) vs low yielding (I) / 64% (Cl)
Reported synthetic efficiency context
TosMIC, K2CO3, MeOH, reflux 5 h
Organic Synthesis Medicinal Chemistry Process Chemistry

Ambient Storage Stability Advantage

Procurement and compound management are simplified by the compound's recommended storage at ambient (room) temperature . In contrast, its non-brominated parent compound, 2-(1,3-oxazol-5-yl)pyridine, is a liquid that requires different handling and long-term storage considerations as noted in vendor documentation . This solid, room-temperature-stable form eliminates the need for refrigerated shipping and storage, reducing associated logistical costs and risks.

Storage Stability
Data to verify
Ambient-stable powder vs liquid analog
Supports simpler procurement and management
Supplier-specified storage conditions
Compound Management Logistics Procurement

G-Quadruplex Ligand Synthesis

This specific building block is instrumental in constructing oligomeric pyridyl-oxazole ligands for G-quadruplex (G4) DNA targeting. A library of 'head-to-tail' connected ligands was assembled using 2-bromopyridine units [1]. The resulting 6-mer and 7-mer ligands demonstrated excellent binding affinities for a Na+-induced antiparallel 22AG G-quadruplex, with KD values of 0.8 × 10⁻⁷ M⁻¹ and 0.6 × 10⁻⁷ M⁻¹, respectively [1]. While the target compound itself is a precursor, its use in this validated synthetic route is critical for accessing these potent G4 binders, which exhibit substantial selectivity for G4 over duplex DNA [1].

G4 Ligand Affinity
Class-level
Derived ligands: KD 0.8 & 0.6 ×10⁻⁷ M⁻¹
Reported ligand-binding context
FRET melting assay, 22AG G4 DNA
Chemical Biology DNA Recognition Anticancer Research

5-Bromo-2-(1,3-oxazol-5-yl)pyridine Applications


Oligomeric G-Quadruplex Ligand Synthesis

This building block is ideal for synthesizing 'head-to-tail' connected oligoaryl ligands via C-H activation and cross-coupling strategies. It is a key precursor for generating compounds that bind with high affinity (KD ~ 0.6-0.8 × 10⁻⁷ M⁻¹) and selectivity to cancer-relevant G-quadruplex DNA structures [1].

Scalable Medicinal Chemistry Campaigns

Given the reported high and reproducible synthetic yield (90%) for this specific building block [1], it is a cost-effective choice for programs requiring multi-gram quantities for lead optimization or preclinical development. Its reliable preparation reduces the risk of synthetic bottlenecks.

Compound Library for High-Throughput Screening

The compound's solid, room-temperature-stable powder form [1] makes it well-suited for integration into automated compound management systems and high-throughput screening libraries. Its ambient storage condition minimizes the need for specialized cold storage infrastructure.

Application
Selection Property
Validation Focus
G-quadruplex ligand synthesis
Regiospecific coupling precursor
G4-DNA affinity and selectivity screening
Scalable medicinal chemistry campaigns
Reported synthetic yield profile
Multi-gram scale-up validation
Compound library for HTS
Ambient-stable solid form
Automated storage compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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